molecular formula C6H14BrClSi B1591002 4-Bromobutyldimethylchlorosilane CAS No. 52112-26-2

4-Bromobutyldimethylchlorosilane

Cat. No. B1591002
CAS RN: 52112-26-2
M. Wt: 229.62 g/mol
InChI Key: DGXZVRXSRWQLID-UHFFFAOYSA-N
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Patent
US04833262

Procedure details

Hexachloroplatinic acid hexahydrate (0.02 g, 0.039 mmole) was dissolved in a minimum of 2-propanol. This solution was dissolved in 75 ml toluene under argon. 2-propanol and water were removed by azeotropically distilling 25 ml of the toluene. The resulting solution was stirred and 6.17 g (0.046 mole) of 4-bromo-1-butene was added at 40° C. 4.32 g (0.046 mole) of dimethylchlorosilane was slowly added and the solution was heated to 60° C. and allowed to react for four hours. The mixture was distilled to remove the toluene. Further vacuum distillation yielded 8.0 g of product with a b.p. of 92°-95° C. at 5 mm Hg pressure. 'H NMR confirmed the structure.
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.02 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH:4]=[CH2:5].[CH3:6][SiH:7]([CH3:9])[Cl:8]>CC(O)C.C1(C)C=CC=CC=1.O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][Si:7]([CH3:9])([CH3:6])[Cl:8] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
6.17 g
Type
reactant
Smiles
BrCCC=C
Step Two
Name
Quantity
4.32 g
Type
reactant
Smiles
C[SiH](Cl)C
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Name
Quantity
0.02 g
Type
catalyst
Smiles
O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-propanol and water were removed
DISTILLATION
Type
DISTILLATION
Details
by azeotropically distilling 25 ml of the toluene
CUSTOM
Type
CUSTOM
Details
to react for four hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled
CUSTOM
Type
CUSTOM
Details
to remove the toluene
DISTILLATION
Type
DISTILLATION
Details
Further vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
BrCCCC[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.